molecular formula C22H40N8O8S2 B12694181 N,N''-Piperazine-1,4-diylbis(N'-(2-(dimethylamino)ethyl)thiourea) dimaleate CAS No. 94094-79-8

N,N''-Piperazine-1,4-diylbis(N'-(2-(dimethylamino)ethyl)thiourea) dimaleate

Cat. No.: B12694181
CAS No.: 94094-79-8
M. Wt: 608.7 g/mol
InChI Key: YQLPDBMFVFZOAV-SPIKMXEPSA-N
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Description

N,N’‘-Piperazine-1,4-diylbis(N’-(2-(dimethylamino)ethyl)thiourea) dimaleate is a complex organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’‘-Piperazine-1,4-diylbis(N’-(2-(dimethylamino)ethyl)thiourea) dimaleate typically involves the reaction of piperazine with N,N-dimethyl-2-chloroethylamine hydrochloride, followed by the addition of thiourea. The reaction is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

N,N’‘-Piperazine-1,4-diylbis(N’-(2-(dimethylamino)ethyl)thiourea) dimaleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N,N’‘-Piperazine-1,4-diylbis(N’-(2-(dimethylamino)ethyl)thiourea) dimaleate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’‘-Piperazine-1,4-diylbis(N’-(2-(dimethylamino)ethyl)thiourea) dimaleate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity or alter cellular processes. Additionally, its thiourea groups can interact with nucleophiles, leading to the formation of covalent bonds with target molecules .

Properties

CAS No.

94094-79-8

Molecular Formula

C22H40N8O8S2

Molecular Weight

608.7 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;1-[2-(dimethylamino)ethyl]-3-[4-[2-(dimethylamino)ethylcarbamothioylamino]piperazin-1-yl]thiourea

InChI

InChI=1S/C14H32N8S2.2C4H4O4/c1-19(2)7-5-15-13(23)17-21-9-11-22(12-10-21)18-14(24)16-6-8-20(3)4;2*5-3(6)1-2-4(7)8/h5-12H2,1-4H3,(H2,15,17,23)(H2,16,18,24);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-

InChI Key

YQLPDBMFVFZOAV-SPIKMXEPSA-N

Isomeric SMILES

CN(CCNC(=S)NN1CCN(CC1)NC(=S)NCCN(C)C)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CCNC(=S)NN1CCN(CC1)NC(=S)NCCN(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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